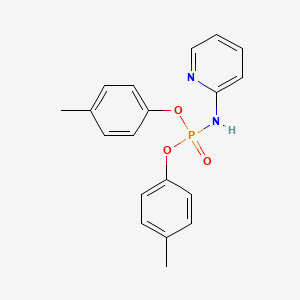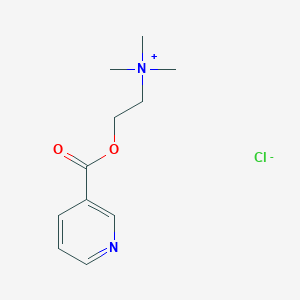![molecular formula C18H18N4OS B14742278 N-[(4-phenyldiazenylphenyl)carbamothioyl]cyclobutanecarboxamide CAS No. 6487-37-2](/img/structure/B14742278.png)
N-[(4-phenyldiazenylphenyl)carbamothioyl]cyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-phenyldiazenylphenyl)carbamothioyl]cyclobutanecarboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclobutanecarboxamide core with a phenyldiazenylphenyl group and a carbamothioyl moiety, making it a subject of interest in organic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-phenyldiazenylphenyl)carbamothioyl]cyclobutanecarboxamide typically involves the selective acylation of 4-thioureidobenzenesulfonamide with various aliphatic, benzylic, vinylic, and aromatic acyl chlorides under mild conditions . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
N-[(4-phenyldiazenylphenyl)carbamothioyl]cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the azo group to corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamothioyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N-[(4-phenyldiazenylphenyl)carbamothioyl]cyclobutanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrases.
Medicine: Explored for its therapeutic potential in treating diseases related to enzyme dysfunction.
Mecanismo De Acción
The mechanism of action of N-[(4-phenyldiazenylphenyl)carbamothioyl]cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes. For instance, it has been shown to inhibit carbonic anhydrases by binding to the active site and interfering with the enzyme’s catalytic activity . This inhibition can affect various physiological processes, including pH regulation and ion transport.
Comparación Con Compuestos Similares
Similar Compounds
N-[(4-sulfamoylphenyl)carbamothioyl]amides: These compounds share a similar carbamothioyl moiety but differ in the substituents on the phenyl ring.
4-thioureidobenzenesulfonamide derivatives: These compounds have a similar thioureido group but vary in their acyl substituents.
Uniqueness
N-[(4-phenyldiazenylphenyl)carbamothioyl]cyclobutanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit carbonic anhydrases with high specificity and potency sets it apart from other similar compounds .
Propiedades
Número CAS |
6487-37-2 |
|---|---|
Fórmula molecular |
C18H18N4OS |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
N-[(4-phenyldiazenylphenyl)carbamothioyl]cyclobutanecarboxamide |
InChI |
InChI=1S/C18H18N4OS/c23-17(13-5-4-6-13)20-18(24)19-14-9-11-16(12-10-14)22-21-15-7-2-1-3-8-15/h1-3,7-13H,4-6H2,(H2,19,20,23,24) |
Clave InChI |
PRQPYYOUQOTPHR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C(=O)NC(=S)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



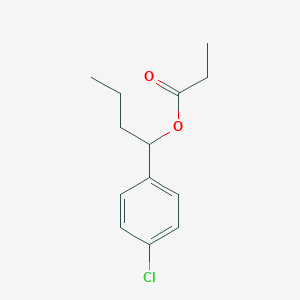

![Ethyl bis[4-(oxoarsanyl)benzoyl]carbamate](/img/structure/B14742226.png)

![(1E)-1-[(2,5-dimethoxyphenyl)methylene]indene](/img/structure/B14742234.png)
![[(1,3-Benzodioxol-5-ylmethyl)(nitroso)amino]acetonitrile](/img/structure/B14742236.png)
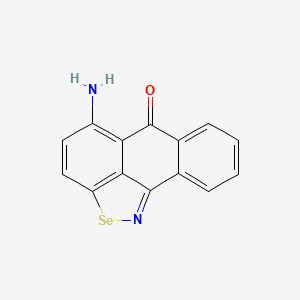
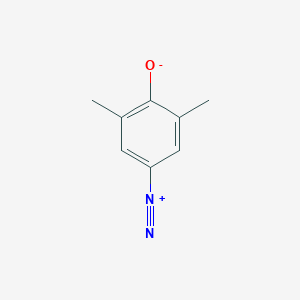
![Ethyl 3-[(3-ethoxy-3-oxopropyl)sulfonylmethylsulfonyl]propanoate](/img/structure/B14742261.png)

